
5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound that features a pyrimidine core substituted with bromine and a piperidine ring linked via an ether bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized via a Mannich reaction or by hydrogenation of pyridine derivatives.
Sulfonylation: The 4-chlorobenzyl group can be introduced through a sulfonylation reaction using 4-chlorobenzyl chloride and a suitable base like triethylamine.
Ether Formation: The final step involves the formation of the ether bond between the piperidine derivative and the brominated pyrimidine core, typically using a Williamson ether synthesis approach with a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially being reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The ether bond can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohol and piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfones or sulfoxides.
Reduction Products: Sulfides or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations, including cross-coupling reactions.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against certain biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the synthesis of agrochemicals or as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the sulfonyl group suggests potential interactions with sulfhydryl groups in proteins, while the halogen atoms might enhance binding affinity through halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)benzene
- 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)thiazole
Uniqueness
Compared to similar compounds, 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine stands out due to its pyrimidine core, which can engage in unique interactions with biological targets. The combination of bromine and chlorine atoms, along with the sulfonyl group, provides a distinct electronic environment that can influence its reactivity and binding properties.
Eigenschaften
IUPAC Name |
5-bromo-2-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3S/c17-13-8-19-16(20-9-13)24-15-2-1-7-21(10-15)25(22,23)11-12-3-5-14(18)6-4-12/h3-6,8-9,15H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUSSWZKBLZGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
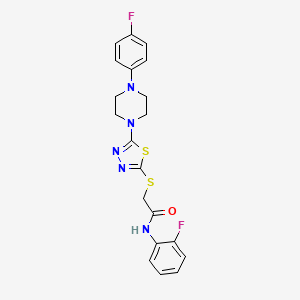
![4-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756690.png)
![methyl 4-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate](/img/structure/B2756691.png)
![cis-Hexahydro-2H-furo[3,2-B]pyrrole hcl](/img/structure/B2756693.png)
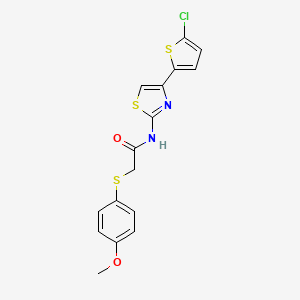
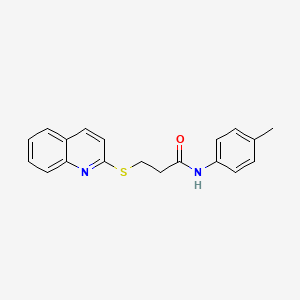
![N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2756697.png)
![N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2756702.png)

![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2756704.png)
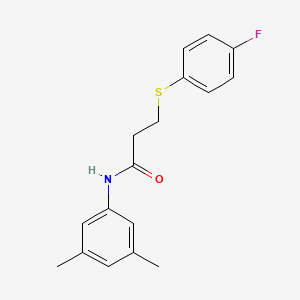
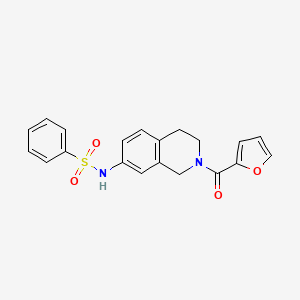

![1-(([2,2'-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2756711.png)
